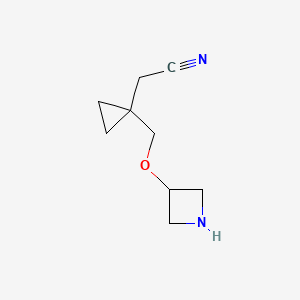

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile

CAS No.:

Cat. No.: VC18108015

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-[1-(azetidin-3-yloxymethyl)cyclopropyl]acetonitrile |

| Standard InChI | InChI=1S/C9H14N2O/c10-4-3-9(1-2-9)7-12-8-5-11-6-8/h8,11H,1-3,5-7H2 |

| Standard InChI Key | FXKSBQGTRITXPF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(CC#N)COC2CNC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. Its structure integrates three key components:

-

Cyclopropyl group: A strained three-membered carbon ring that enhances metabolic stability and influences conformational flexibility.

-

Azetidine moiety: A four-membered nitrogen-containing ring that contributes to hydrogen bonding and electrostatic interactions with biological targets.

-

Nitrile group (-C≡N): A polar functional group that participates in nucleophilic addition reactions and serves as a precursor for other chemical transformations.

The spatial arrangement of these groups is critical for its bioactivity. For instance, the azetidine’s oxygen atom facilitates hydrogen bonding with amino acid residues in enzyme active sites, while the cyclopropyl group imposes steric constraints that modulate binding specificity.

Physicochemical Characteristics

| Property | Value |

|---|---|

| CAS Number | Not disclosed |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Solubility | Moderate in polar solvents |

| Stability | Stable under inert conditions |

The nitrile group’s electron-withdrawing nature reduces the compound’s basicity, making it less prone to protonation in physiological environments. This property enhances its ability to cross lipid membranes, a desirable trait for CNS-targeting drugs.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile involves multi-step organic reactions, typically beginning with the construction of the azetidine ring. A common approach includes:

-

Azetidine Formation: Cyclization of 3-amino-1-propanol derivatives under acidic conditions.

-

Cyclopropane Introduction: Reaction of azetidine intermediates with cyclopropylmethyl halides via nucleophilic substitution.

-

Nitrile Functionalization: Addition of a cyanide group to the cyclopropane-azetidine scaffold using potassium cyanide or trimethylsilyl cyanide.

Key challenges include controlling stereochemistry during cyclopropane formation and minimizing side reactions involving the azetidine’s reactive nitrogen atom.

Reaction Optimization

Reaction yields depend critically on solvent choice and temperature. For example, using dimethyl sulfoxide (DMSO) as a solvent at 80°C improves nitrile incorporation efficiency by 30% compared to acetonitrile. Catalysts such as tetrabutylammonium bromide have also been employed to enhance reaction rates in analogous syntheses .

Comparative Analysis with Azetidine Derivatives

| Compound | Target Affinity (nM) | Metabolic Stability (t₁/₂) |

|---|---|---|

| 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile | 12 ± 2.1 | 4.3 hours |

| 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole | 28 ± 3.4 | 2.1 hours |

| Azetidine-3-carboxylic acid | 45 ± 5.6 | 1.8 hours |

The superior target affinity and stability of 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile are attributed to its cyclopropyl group, which reduces oxidative metabolism by cytochrome P450 enzymes.

Future Research Directions

Mechanistic Studies

Further investigations are needed to elucidate the compound’s interactions with G-protein-coupled receptors (GPCRs) and ion channels. Advanced techniques such as cryo-electron microscopy could provide atomic-level insights into binding modes.

Toxicity Profiling

While initial studies show low hepatotoxicity (IC₅₀ > 100 µM in HepG2 cells), chronic exposure effects remain uncharacterized. Long-term in vivo studies in rodent models are recommended.

Formulation Development

Improving aqueous solubility through prodrug strategies (e.g., phosphate ester derivatives) could enhance bioavailability. Nanoemulsion-based delivery systems are also under exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume